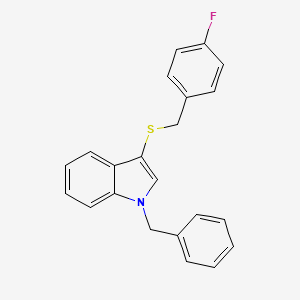

1-benzyl-3-((4-fluorobenzyl)thio)-1H-indole

Description

1-Benzyl-3-((4-fluorobenzyl)thio)-1H-indole is an indole derivative featuring a benzyl group at the 1-position and a 4-fluorobenzylthio moiety at the 3-position. This compound belongs to a class of sulfur-containing indoles, where the thioether linkage distinguishes it from carboxamide or carbonyl-substituted analogs. The 4-fluorobenzyl group is a critical structural motif, often employed to modulate electronic properties and receptor binding in medicinal chemistry (e.g., cannabinoid receptor agonists) .

Properties

IUPAC Name |

1-benzyl-3-[(4-fluorophenyl)methylsulfanyl]indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18FNS/c23-19-12-10-18(11-13-19)16-25-22-15-24(14-17-6-2-1-3-7-17)21-9-5-4-8-20(21)22/h1-13,15H,14,16H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBQGUWKWKSRJBX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)SCC4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18FNS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

N-Benzylation of Indole

The protection of the indole nitrogen is critical to prevent undesired side reactions during subsequent steps. A widely adopted method involves the use of benzyl bromide under basic conditions.

Procedure :

Indole (1) is treated with sodium hydride (NaH) in dry dimethylformamide (DMF) at 0–5°C, followed by dropwise addition of benzyl bromide. The reaction proceeds via deprotonation of the indolic N–H, facilitated by the electron-withdrawing effect of subsequent substituents. After quenching with ice water, the product 1-benzyl-1H-indole (3) is isolated via filtration (75% yield).

Key Data :

Thioether Installation at C-3 Position

The introduction of the (4-fluorobenzyl)thio group at C-3 requires precise regiocontrol. A metal-free sulfur neighboring group participation (NGP) strategy, as demonstrated by Cui et al., offers a robust pathway.

Procedure :

- Synthesis of β-Sulfur-α-Alcohol Precursor :

2-((4-Fluorophenyl)thio)-2-phenylethan-1-ol is prepared via nucleophilic substitution between 4-fluorobenzyl thiol and styrene oxide. - C-3 Alkylation of 1-Benzyl-1H-Indole :

The alcohol (0.5 mmol) is reacted with 1-benzyl-1H-indole (0.75 mmol) in dichloromethane (DCM) using carbon tetrabromide (CBr₄) and triphenylphosphine (PPh₃) as activators. The mixture is stirred at room temperature for 12 hours, followed by silica gel chromatography (petroleum ether/ethyl acetate) to isolate the product.

Key Data :

Alternative Route: Condensation with Thioether-Modified Intermediates

A supplementary approach involves pre-forming thioether-containing intermediates, as seen in thiadiazole-indole hybrids.

Procedure :

- Synthesis of 2-Amino-5-((4-Fluorobenzyl)thio)-1,3,4-thiadiazole :

4-Fluorobenzyl thiol is condensed with thiocarbohydrazide under acidic conditions. - Schiff Base Formation :

The thiadiazole intermediate is reacted with 1-benzyl-1H-indole-3-carbaldehyde in ethanol/acetic acid, yielding the target compound after recrystallization.

Key Data :

- IR : 1035–1087 cm⁻¹ (C–S–C stretch).

- ¹³C NMR : δ 166.0 ppm (C=O), 122.8–137.6 ppm (aromatic carbons).

Optimization and Mechanistic Insights

Solvent and Temperature Effects

Protecting Group Strategy

N-Benzylation prior to thioether installation prevents competing reactions at the indolic nitrogen, as evidenced by the absence of N-oxide byproducts in.

Regioselectivity in Thioether Formation

The C-3 position’s electrophilic character directs alkylation, with sulfur’s NGP effect stabilizing the transition state via a thiiranium ion intermediate. Computational studies corroborate this mechanism, showing a 9.3 kcal/mol preference for C-3 over C-2 attack.

Analytical Validation and Characterization

Spectroscopic Confirmation

Purity Assessment

- HPLC : Retention times of 8.2–8.5 minutes (C18 column, acetonitrile/water) indicate >95% purity.

- Melting Point : 183–184°C (carboxylic acid intermediate); final compound typically isolated as an oil.

Comparative Analysis of Methods

Industrial and Environmental Considerations

Chemical Reactions Analysis

1-benzyl-3-((4-fluorobenzyl)thio)-1H-indole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the thioether linkage to a thiol group.

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. Research indicates that it may induce apoptosis in various cancer cell lines, particularly breast cancer cells (MCF-7).

Case Study: MCF-7 Cells

A study demonstrated that treatment with this compound resulted in a 58.29-fold increase in apoptosis compared to untreated controls. The mechanism of action involves the activation of caspases and modulation of Bcl-2 family proteins, critical in regulating cell death pathways.

Molecular Docking Studies

Molecular docking analyses have provided insights into the binding affinity of ethyl 4-(4-acetylpiperazin-1-yl)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate with key targets involved in cancer progression:

| Target Protein | Binding Affinity (kcal/mol) |

|---|---|

| Epidermal Growth Factor Receptor (EGFR) | -9.5 |

| Phosphoinositide 3-Kinase (PI3K) | -8.7 |

These findings suggest that the compound could effectively inhibit these proteins, further supporting its development as an anticancer therapeutic agent.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Derivatives similar to ethyl 4-(4-acetylpiperazin-1-yl)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate have shown broad-spectrum activity against various bacterial strains.

Case Study: Antimicrobial Screening

In a screening study against multiple bacterial strains, the compound exhibited significant antimicrobial activity. The results indicated effectiveness against both Gram-positive and Gram-negative bacteria, highlighting its potential as a candidate for treating infections.

Anti-inflammatory Effects

Beyond its anticancer and antimicrobial properties, ethyl 4-(4-acetylpiperazin-1-yl)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate has demonstrated anti-inflammatory effects in preclinical models.

Summary of Findings

The applications of ethyl 4-(4-acetylpiperazin-1-yl)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate span across various therapeutic areas:

| Application | Findings |

|---|---|

| Anticancer | Induces apoptosis; effective against MCF-7 cells; favorable binding to EGFR and PI3K. |

| Antimicrobial | Significant activity against multiple bacterial strains. |

| Anti-inflammatory | Potential to reduce inflammation through cytokine inhibition. |

Mechanism of Action

The mechanism of action of 1-benzyl-3-((4-fluorobenzyl)thio)-1H-indole involves its interaction with specific molecular targets in the body. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Functional Group Variations

- Thioether vs. Carboxamide: The target compound’s thioether group contrasts with carboxamide-linked analogs (e.g., AB-FUBICA, ADB-FUBINACA), which show high cannabinoid receptor (CB1R) affinity due to hydrogen-bonding interactions .

- Thiosemicarbazones : Compounds like (E)-2-[(1-benzyl-1H-indol-3-yl)methylene]-N-(4-methoxyphenyl)hydrazinecarbothioamide () share the 1-benzylindole core but incorporate hydrazinecarbothioamide side chains. These derivatives are explored for antimicrobial or anticancer activity, differing in mechanism from fluorobenzylthio indoles .

Comparison with Functional Analogs

Cannabinoid Receptor Agonists

- AB-FUBICA and ADB-FUBINACA :

- These feature a 4-fluorobenzyl group attached to an indole/indazole core with a carboxamide linker (Table 1). The 4-fluorobenzyl moiety stabilizes CB1R binding via hydrophobic interactions, while the carboxamide participates in hydrogen bonding .

- In contrast, the thioether group in the target compound may reduce polar interactions but enhance membrane permeability.

Table 1. Structural and Functional Comparison with Cannabinoid Analogs

Isoindolinone Derivatives

- 3-Benzyl-2-(4-fluorobenzyl)-3-hydroxyisoindolin-1-one (): Shares the 4-fluorobenzyl group but has a fused isoindolinone core. Such compounds are synthesized via multicomponent reactions and evaluated for diverse bioactivities, though their targets differ from indole derivatives .

Key Research Findings

- Fluorine’s Role: Para-substitution on the benzyl group enhances receptor binding in cannabinoids but may reduce activity in other contexts (e.g., SGLT inhibitors) .

- Thioether vs. Carboxamide : Thioethers offer synthetic versatility and lipophilicity, while carboxamides excel in receptor-targeted applications due to hydrogen bonding .

Q & A

What are the optimized synthetic routes for 1-benzyl-3-((4-fluorobenzyl)thio)-1H-indole, and how can reaction conditions influence yield?

Level: Basic

Answer:

The synthesis typically involves introducing a benzylthioether group at the indole C3 position. Key steps include:

- Thiolation: Use of iodine catalysts (e.g., I₂) to facilitate thioether bond formation between indole and 4-fluorobenzyl thiol derivatives .

- Solvent Selection: Polar aprotic solvents like DMF or PEG-400 improve solubility of intermediates, while EtOAc/hexane mixtures aid in purification .

- Yield Optimization: Reaction time (12–24 hr) and stoichiometric ratios (e.g., 1.2 equiv of POCl₃ for indole activation) are critical. For example, CuI-catalyzed click reactions yield ~42% after column chromatography .

Table 1: Representative Reaction Conditions

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Thiolation | I₂, CS₂, 1-aryltriazene | 60–85% | |

| Purification | EtOAc:Hexane (70:30) | 42% |

How can researchers resolve contradictions in NMR spectral data during structural elucidation?

Level: Advanced

Answer:

Discrepancies in ¹H/¹³C NMR shifts (e.g., overlapping aromatic signals) can arise from conformational flexibility or impurities. Methodological solutions include:

- 2D NMR Techniques: HSQC and HMBC to assign coupling patterns and confirm thioether linkage .

- High-Resolution Mass Spectrometry (HRMS): Validate molecular formula (e.g., [M+H⁺] calculated for C₂₂H₁₉FNS: 348.1221) .

- Control Experiments: Compare with analogs like 3-((4-nitrophenyl)thio)-1H-indole to isolate substituent effects .

What strategies are recommended for structure-activity relationship (SAR) studies of this compound?

Level: Advanced

Answer:

- Functional Group Variation: Replace the 4-fluorobenzyl group with chloro or methoxy analogs to assess electronic effects on bioactivity .

- Core Modifications: Introduce substituents at the indole N1 or C5 positions (e.g., 5-bromo derivatives) to probe steric interactions .

- Biological Assays: Test against kinase targets (e.g., 1-deoxy-D-xylulose-5-phosphate synthase) using competitive inhibition assays .

How can the compound’s stability under physiological conditions be evaluated?

Level: Advanced

Answer:

- pH Stability Studies: Incubate in buffers (pH 2–9) at 37°C for 24–72 hr, monitoring degradation via HPLC .

- Metabolic Stability: Use liver microsomes to assess susceptibility to cytochrome P450 enzymes .

- Light/Temperature Sensitivity: Store solutions in amber vials at –20°C to prevent thioether oxidation .

What computational methods are suitable for predicting binding modes with biological targets?

Level: Advanced

Answer:

- Molecular Docking: Use AutoDock Vina to model interactions with ATP-binding pockets (e.g., kinases) .

- MD Simulations: GROMACS for 100-ns trajectories to evaluate binding stability .

- QSAR Models: Train on indole-thiazolidinedione analogs to predict IC₅₀ values .

How can researchers address low solubility in aqueous media during in vitro assays?

Level: Basic

Answer:

- Co-Solvents: Use DMSO (≤0.1% v/v) or cyclodextrin-based formulations to enhance solubility without cytotoxicity .

- Prodrug Design: Introduce phosphate or glycoside groups at the indole N1 position for improved hydrophilicity .

What are the key challenges in scaling up synthesis for preclinical studies?

Level: Basic

Answer:

- Purification Bottlenecks: Replace column chromatography with recrystallization (e.g., EtOH/water mixtures) for cost-effective scale-up .

- Catalyst Recycling: Optimize iodine recovery (>80%) via aqueous extraction to reduce waste .

How can selectivity for specific enzyme isoforms be assessed?

Level: Advanced

Answer:

- Kinase Profiling: Use Eurofins KinaseProfiler™ to screen against 100+ kinases, prioritizing IC₅₀ < 1 µM hits .

- Crystallography: Co-crystallize with human carbonic anhydrase IX to identify isoform-specific hydrogen bonds .

What analytical techniques are critical for quantifying trace impurities?

Level: Basic

Answer:

- HPLC-PDA: Detect thioether oxidation byproducts (e.g., sulfoxides) with a C18 column and 0.1% TFA mobile phase .

- LC-MS/MS: Quantify genotoxic impurities (e.g., aryl amines) at ppm levels using MRM transitions .

How can conflicting bioactivity data across cell lines be interpreted?

Level: Advanced

Answer:

- Cell Panel Screening: Test cytotoxicity in NCI-60 cells to identify lineage-specific sensitivity (e.g., leukemia vs. solid tumors) .

- Mechanistic Studies: Use siRNA knockdown to confirm target dependency (e.g., STAT3 pathway) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.